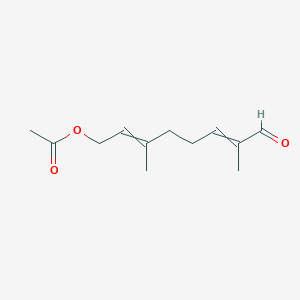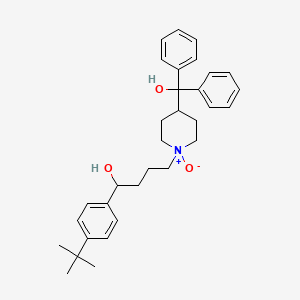
AmmoniumThiocyante
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium thiocyanate is an inorganic compound with the chemical formula [NH₄][SCN]. It is a colorless, hygroscopic crystalline solid that is highly soluble in water, ethanol, and acetone. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties .
Métodos De Preparación
Ammonium thiocyanate can be synthesized through the reaction of carbon disulfide with aqueous ammonia. The reaction proceeds via the formation of ammonium dithiocarbamate as an intermediate, which upon heating, decomposes to ammonium thiocyanate and hydrogen sulfide:
CS2+2NH3(aq)→[NH2−CS2]−[NH4]+→[NH4]+[SCN]−+H2S
In industrial settings, ammonium thiocyanate is produced by reacting ammonium sulfate with barium thiocyanate, followed by filtration to remove barium sulfate .
Análisis De Reacciones Químicas
Ammonium thiocyanate undergoes various types of chemical reactions, including:
Complex Formation: It forms complex ions with transition metals. For example, with iron (III) ions, it forms a blood-red complex, indicating the presence of iron.
Substitution Reactions: It can react with halogenated compounds to form thiocyanates.
Oxidation and Reduction: Ammonium thiocyanate can be oxidized to form thiocyanogen or reduced to form thiourea.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. Major products formed from these reactions include thiourea, thiocyanogen, and various metal thiocyanate complexes .
Aplicaciones Científicas De Investigación
Ammonium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in qualitative analysis to detect metal ions by forming colored complexes.
Biology: It is used in the synthesis of thiourea, which has applications in biochemistry and molecular biology.
Medicine: Thiourea, derived from ammonium thiocyanate, is used in the production of pharmaceuticals.
Industry: It is used in the manufacture of herbicides, pesticides, and synthetic resins.
Mecanismo De Acción
The mechanism by which ammonium thiocyanate exerts its effects involves the formation of thiocyanate ions, which can interact with various metal ions to form complexes. These interactions are crucial in qualitative analysis and other chemical processes. The thiocyanate ion can also undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis .
Comparación Con Compuestos Similares
Ammonium thiocyanate can be compared with other thiocyanate salts such as sodium thiocyanate, potassium thiocyanate, and lithium thiocyanate. While these compounds share similar chemical properties, ammonium thiocyanate is unique due to its high solubility in water and its ability to form stable complexes with transition metals. This makes it particularly useful in qualitative analysis and industrial applications .
Similar compounds include:
- Sodium thiocyanate
- Potassium thiocyanate
- Lithium thiocyanate
- Guanidinium thiocyanate
Ammonium thiocyanate stands out due to its specific reactivity and solubility characteristics, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
1762-95-9 |
|---|---|
Fórmula molecular |
CH4N2S |
Peso molecular |
76.12086 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)
![3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1148214.png)




![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)


![Di-[2-(2,3-dichlorophenyl)aminoethyl]amine](/img/structure/B1148230.png)

